Mitoguazone
Overview
Description
Methylglyoxal bis(guanylhydrazone) is a polycationic compound that acts as a competitive inhibitor of S-adenosyl-L-methionine decarboxylase. This compound has garnered significant interest due to its antineoplastic and cytotoxic properties. Initially studied in the 1960s for its potential in cancer treatment, it was later discarded due to its severe toxicity. recent studies have revisited its potential, especially under specific administration conditions that reduce its toxicity while preserving its antitumor action .
Preparation Methods
Methylglyoxal bis(guanylhydrazone) can be synthesized through the reaction of methylglyoxal with guanylhydrazone. The reaction typically involves dissolving methylglyoxal in a suitable solvent, such as ethanol, and then adding guanylhydrazone under controlled conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Methylglyoxal bis(guanylhydrazone) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this is less commonly studied.
Substitution: Methylglyoxal bis(guanylhydrazone) can participate in substitution reactions, particularly involving its guanidinium groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylglyoxal bis(guanylhydrazone) has a wide range of scientific research applications:
Mechanism of Action
Methylglyoxal bis(guanylhydrazone) exerts its effects primarily through the inhibition of S-adenosyl-L-methionine decarboxylase, an enzyme involved in polyamine biosynthesis. By inhibiting this enzyme, the compound reduces the intracellular levels of polyamines, which are essential for cell growth and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth . Additionally, the compound’s interaction with mitochondrial function and production of reactive oxygen species further contributes to its cytotoxic effects .
Comparison with Similar Compounds
Methylglyoxal bis(guanylhydrazone) is often compared with other polyamine biosynthesis inhibitors, such as:
Spermidine: Unlike methylglyoxal bis(guanylhydrazone), spermidine is a naturally occurring polyamine involved in cellular functions.
Agmatine: This compound also interacts with polyamine metabolism but has different structural features and biological effects.
The uniqueness of methylglyoxal bis(guanylhydrazone) lies in its dual guanidinium groups, which enhance its transport into mitochondria and its overall cytotoxic effects .
Properties
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2+,11-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHMTNPTTVWDM-NXOFHUPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.1 N NaOH soluble (mg/mL), Water > 100 (mg/mL), 0.01 N NaOH partly soluble (mg/mL), 0.1 N HC1 partly soluble (mg/mL), MeOH partly soluble (mg/mL), 50% EtOH partly soluble (mg/mL) | |
Record name | MITOGUAZONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/32946%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
459-86-9 | |
Record name | Mitoguazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITOGUAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD5Q0L447W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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